Stereochemistry-Dependent Glycosidase Inhibition
In a direct head-to-head comparative study evaluating N-substituted derivatives of both stereochemical series, (3S,4S)-pyrrolidine-3,4-diol derivatives 9k, 9l, and 9m demonstrated modest inhibitory activities specifically toward α-D-amyloglucosidases from Aspergillus niger and Rhizopus mold, while the enantiomeric (3R,4R)-pyrrolidine-3,4-diol derivatives 10 exhibited no activity against these enzymes but instead unexpectedly inhibited α-D-mannosidases from almonds and jack bean [1]. This stereochemistry-driven target divergence establishes that the (3S,4S) scaffold is functionally non-interchangeable with the (3R,4R) scaffold for α-amyloglucosidase-directed inhibitor development.
| Evidence Dimension | Enzyme inhibition specificity (target enzyme class) |
|---|---|
| Target Compound Data | Derivatives 9k, 9l, 9m: α-D-amyloglucosidase (Aspergillus niger, Rhizopus mold) |
| Comparator Or Baseline | (3R,4R)-pyrrolidine-3,4-diol derivatives 10: α-D-mannosidase (almond, jack bean) |
| Quantified Difference | Divergent enzyme class targeting; (3S,4S) derivatives show no cross-activity on α-mannosidases |
| Conditions | In vitro enzyme inhibition assays; N-substituted derivatives tested against purified glycosidases |
Why This Matters
Researchers developing α-amyloglucosidase inhibitors must specifically procure the (3S,4S) stereoisomer, as the (3R,4R) enantiomer is functionally inert toward this enzyme class.
- [1] Lysek, R., & Vogel, P. (2004). Synthesis of N-Substituted (3S,4S)- and (3R,4R)-Pyrrolidine-3,4-diols: Search for New Glycosidase Inhibitors. Helvetica Chimica Acta, 87(12), 3167–3181. (Table 1 and Table 3) View Source
